![molecular formula C8H9N3O B3118354 3h-咪唑并[4,5-b]吡啶-3-乙醇 CAS No. 237405-39-9](/img/structure/B3118354.png)

3h-咪唑并[4,5-b]吡啶-3-乙醇

描述

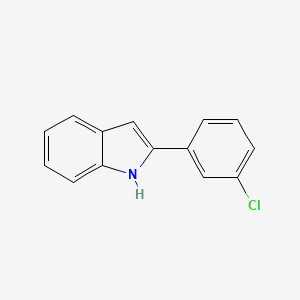

Imidazo[4,5-b]pyridine is a heterocyclic compound that has a structural resemblance to purines . They are known to play a crucial role in numerous disease conditions. The discovery of their first bioactivity as GABA A receptor positive allosteric modulators revealed their medicinal potential . Proton pump inhibitors, aromatase inhibitors, and NSAIDs were also found in this chemical group .

Synthesis Analysis

While many strategies are available for imidazo[4,5-b]pyridine synthesis, the most popular approaches involve both condensation–dehydration reactions of pyridine-2,3-diamine or pyridine-3,4-diamine with carboxylic acids (or their equivalents) and condensation with aldehydes under oxidative conditions .Molecular Structure Analysis

The molecular structure of imidazo[4,5-b]pyridine compounds can be elucidated based on different spectral data such as 1H NMR, 13C NMR, and X-Ray diffraction .Chemical Reactions Analysis

Imidazo[4,5-b]pyridine compounds can undergo various chemical reactions. For example, 5-bromopyridine-2,3-diamine reacted with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo [4,5-b]pyridine .Physical And Chemical Properties Analysis

The physical and chemical properties of imidazo[4,5-b]pyridine compounds can be determined using various techniques such as FT‐IR, 1H NMR, and 13C NMR .科学研究应用

催化合成应用:Maleki(2014 年)的一项研究描述了在一步三组分反应中使用 3H-咪唑并[4,5-b]吡啶衍生物合成吡啶并[2′,1′:2,3]咪唑并[4,5-c]异喹啉。这个过程使用了苯-1,2-二甲醛、三甲基甲硅烷基氰化物和各种吡啶-2-胺与乙醇中的超顺磁纳米 Fe3O4@SiO2 锚定的硫酸。这说明了该化合物在促进复杂化学合成中的效用 (Maleki, 2014)。

荧光应用:Baladi 等人(2016 年)报道了在微波辅助的 Pd/Cu 共催化作用下 3H-咪唑并[4,5-b]吡啶的 C-2 直接烯基化。合成的化合物表现出显着的荧光性质,特别是溶剂致变色行为,表明在荧光材料和传感器中具有潜在的应用 (Baladi, Granzhan, & Piguel, 2016)。

光谱和晶体学表征:Lorenc 等人(2008 年)对 1H-和 3H-咪唑并[4,5-b]吡啶的分子结构、振动能级和势能分布进行了详细的研究。这项研究提供了对这些化合物物理和化学性质的见解,这对于开发新材料和药物至关重要 (Lorenc, Dymińska, Talik, Hanuza, Ma̧czka, Waśkowska, & Macalik, 2008)。

抗癌剂合成:Kirwen 等人(2016 年)的一项研究探索了 3H-咪唑并[4,5-b]吡啶衍生物作为抗癌和抗炎剂的潜力。这项研究在药物发现方面具有重要意义,特别是对于癌症和炎症相关疾病 (Kirwen 等人,2016 年)。

缓蚀:Saady 等人(2021 年)评估了咪唑并[4,5-b]吡啶衍生物作为缓蚀剂对低碳钢腐蚀的性能。这种应用在工业环境中很重要,特别是在提高金属结构和部件的耐用性方面 (Saady 等人,2021 年)。

作用机制

Target of Action

For instance, they have been reported to act as GABA A receptor positive allosteric modulators . They also have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism .

Mode of Action

Similar imidazo[4,5-b]pyridine compounds have been found to modulate the gaba a receptor, which could result in changes in neuronal excitability

Biochemical Pathways

Similar imidazo[4,5-b]pyridine compounds have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism .

Result of Action

Similar imidazo[4,5-b]pyridine compounds have been found to have medicinal significance in the central nervous system, digestive system, cancer, inflammation, etc .

安全和危害

未来方向

属性

IUPAC Name |

2-imidazo[4,5-b]pyridin-3-ylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c12-5-4-11-6-10-7-2-1-3-9-8(7)11/h1-3,6,12H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKUQOMMHRNBLOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N(C=N2)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

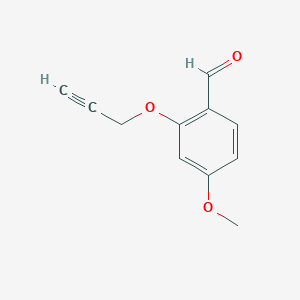

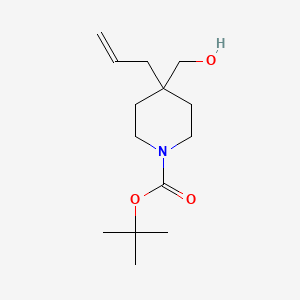

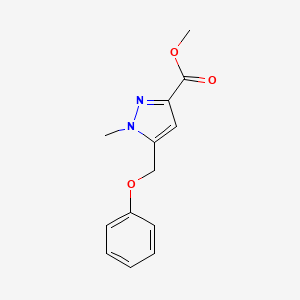

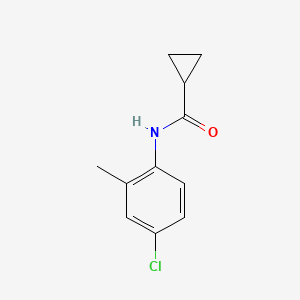

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 1-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B3118302.png)

![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B3118310.png)

![4-[Benzyl(methyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B3118318.png)

![1-Benzyl-1-[[4-(trifluoromethyl)phenyl]methyl]hydrazine](/img/structure/B3118347.png)

![Tris[(2,2,2-trifluoroacetyl)oxy]silyl 2,2,2-trifluoroacetate](/img/structure/B3118381.png)